DCAF1-BTK PROTAC DBt-10

Description

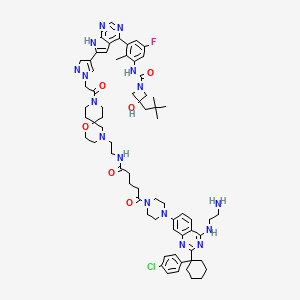

Structure

2D Structure

Properties

Molecular Formula |

C68H86ClFN16O6 |

|---|---|

Molecular Weight |

1278.0 g/mol |

IUPAC Name |

N-[3-[6-[1-[2-[4-[2-[[5-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-5-oxopentanoyl]amino]ethyl]-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-2-oxoethyl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-3-(2,2-dimethylpropyl)-3-hydroxyazetidine-1-carboxamide |

InChI |

InChI=1S/C68H86ClFN16O6/c1-45-52(33-49(70)34-54(45)79-64(90)85-41-66(91,42-85)40-65(2,3)4)60-53-36-55(77-62(53)75-44-74-60)46-37-76-86(38-46)39-59(89)83-24-19-67(20-25-83)43-81(31-32-92-67)26-23-72-57(87)9-8-10-58(88)84-29-27-82(28-30-84)50-15-16-51-56(35-50)78-63(80-61(51)73-22-21-71)68(17-6-5-7-18-68)47-11-13-48(69)14-12-47/h11-16,33-38,44,91H,5-10,17-32,39-43,71H2,1-4H3,(H,72,87)(H,79,90)(H,73,78,80)(H,74,75,77) |

InChI Key |

LBIYUFWGBHNKTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)N2CC(C2)(CC(C)(C)C)O)F)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)CC(=O)N6CCC7(CC6)CN(CCO7)CCNC(=O)CCCC(=O)N8CCN(CC8)C9=CC1=C(C=C9)C(=NC(=N1)C1(CCCCC1)C1=CC=C(C=C1)Cl)NCCN |

Origin of Product |

United States |

Rational Design and Optimization of Dcaf1 Btk Protac Dbt 10

Discovery and Characterization of the DCAF1 Ligand

DCAF1 (DDB1 and CUL4 associated factor 1), also known as VprBP, is a substrate receptor for the CRL4A-DDB1-DCAF1 (CRL4DCAF1) E3 ubiquitin ligase complex. nih.govnih.gov It plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage response. nih.govnih.gov The essential nature of DCAF1 makes it an attractive alternative to other E3 ligase receptors, such as Cereblon (CRBN), for which resistance can develop. researchgate.netresearchgate.net

Identification of a Novel, Selective, Non-Covalent DCAF1 Binder

The journey to develop DCAF1-recruiting PROTACs began with the identification of a suitable ligand that binds to DCAF1. Early efforts utilized DNA-encoded library (DEL) screening, a powerful technique for discovering small molecule binders to protein targets. nih.gov A screen of a 114-billion-compound DEL against the WD40 repeat (WDR) domain of DCAF1 led to the identification of an initial hit compound, Z1391232269. nih.gov

Subsequent structure-guided optimization and machine learning approaches further refined this initial hit, leading to the discovery of more potent and selective non-covalent binders. nih.gov One such compound, OICR-8268 (also referred to as 26e), emerged as a high-affinity ligand for the DCAF1 WDR domain. nih.govresearchgate.net In a separate approach, a proteome-scale drug-target interaction prediction model called MatchMaker, combined with cheminformatics filtering and docking, was used to screen the Enamine Screening Collection. nih.govacs.org This computational strategy successfully identified CYCA-117-70 as a selective ligand that occupies the central cavity of the DCAF1 WDR domain. nih.govacs.org These discoveries of reversible, non-covalent binders provided the foundational tool compounds necessary for the development of DCAF1-based PROTACs. nih.gov

Biophysical Characterization of DCAF1 Ligand Engagement

The binding affinity and engagement of these newly identified DCAF1 ligands were rigorously characterized using various biophysical techniques. These methods are crucial for confirming direct interaction and quantifying the binding potency.

For instance, the initial hit from the DEL screen, Z1391232269, was confirmed to bind to the DCAF1 WDR domain using both differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR). acs.org DSF experiments showed that Z1391232269 stabilized the DCAF1 WDR domain in a concentration-dependent manner, indicating direct binding. nih.govacs.org SPR analysis further quantified this interaction, revealing a dissociation constant (KD) of 11.5 ± 4.2 μM. nih.govacs.org

The optimized ligand, OICR-8268 (26e), demonstrated significantly improved binding affinity. nih.govresearchgate.net Biophysical characterization of OICR-8268 revealed the following:

| Technique | Parameter | Value |

| Surface Plasmon Resonance (SPR) | KD | 38 ± 1.5 nM |

| Isothermal Titration Calorimetry (ITC) | KD | 216 ± 76 nM |

| Differential Scanning Fluorimetry (DSF) | ΔTm at 100 μM | 7.4 ± 0.5 °C |

| Cellular Thermal Shift Assay (CETSA) | EC50 | 10 μM |

| Data sourced from multiple studies. nih.govresearchgate.net |

These data collectively confirmed OICR-8268 as a potent and cell-active DCAF1 ligand, making it a suitable anchor for the development of DCAF1-recruiting PROTACs.

Integration of BTK-Binding Moieties

With a potent DCAF1 ligand in hand, the next step in constructing the PROTAC was the integration of a moiety that binds to the target protein, Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor signaling pathway and a well-established therapeutic target in various B-cell malignancies. nih.gov

Strategies for Linker Design and its Impact on PROTAC Activity

Flexible linkers, particularly those based on polyethylene (B3416737) glycol (PEG), are commonly used in PROTAC design. precisepeg.combiochempeg.com PEG linkers offer several advantages, including increased hydrophilicity, which can improve the solubility and bioavailability of the PROTAC molecule. precisepeg.combiochempeg.com The length and composition of the PEG linker can be systematically varied to optimize PROTAC performance. nih.govbiochempeg.com

In the development of DCAF1-BTK PROTACs, a series of compounds with PEG-based linkers of varying lengths were synthesized and evaluated. researchgate.netbiorxiv.org For example, the PROTACs DBt-3, DBt-4, and DBt-5 were created using linear PEG linkers of different lengths. researchgate.netbiorxiv.org The linker length was found to have a significant impact on the degradation efficiency. While all three PROTACs retained affinity for DCAF1, their ability to degrade BTK varied. researchgate.net

Further exploration into more complex and rigid linker structures was also undertaken. researchgate.netbiorxiv.org For instance, the PROTAC DBt-8, which incorporated a rigid linker, showed reduced affinity for DCAF1. researchgate.net In contrast, DBt-10, which featured an alternative BTK binder and an optimized, more complex linker, demonstrated improved ternary complex stability compared to earlier versions. researchgate.netbiorxiv.org Ultimately, DBt-10 emerged as a potent and specific DCAF1-BTK degrader with an optimized linker that provided a favorable balance of degradation efficacy and cellular viability. biorxiv.org This highlights the iterative process of linker optimization, where both flexible and more constrained linker architectures are explored to achieve the desired biological activity. researchgate.netpnas.org

Evaluation of Rigid Linker Designs

In the effort to optimize the DCAF1-BTK PROTAC series, researchers explored various linker architectures beyond simple linear polyethylene glycol (PEG) chains. This included the introduction of more complex and rigid linkers to modulate the stability and geometry of the ternary complex formed between DCAF1, the PROTAC, and BTK. biorxiv.org

The evaluation of these designs revealed important structure-activity relationships. For instance, the PROTAC analog DBt-8 , which incorporated a rigid linker, was found to have a reduced affinity for DCAF1 on its own. biorxiv.org However, this initial drawback was overcome in the presence of the target protein, BTK. The addition of BTK improved the measured affinity of DBt-8 for DCAF1 by more than 20-fold, indicating a high degree of positive cooperativity in ternary complex formation. biorxiv.orgresearchgate.net

Surface Plasmon Resonance (SPR) assays confirmed that despite the differences in initial DCAF1 binding, PROTACs with more complex linkers, like DBt-6 , and those with rigid linkers, like DBt-8, could form stable DCAF1-PROTAC-BTK complexes. biorxiv.orgresearchgate.net Specifically, the rigid linker design of DBt-8 and the alternative linker of DBt-10 resulted in higher maximal response units (RU) in SPR assays compared to the flexible-linker analog DBt-5 , suggesting that these altered designs led to improved ternary complex stability. biorxiv.orgresearchgate.net However, this enhanced stability in vitro did not directly translate to superior cellular activity, as the more complex linkers of DBt-6 through DBt-10 led to reduced cellular engagement of BTK compared to DBt-5, an issue that could only be rectified for DBt-10 by permeabilizing the cells. biorxiv.orgresearchgate.net

Influence of Linker Length and Composition on Ternary Complex Formation and Ubiquitination

The linker connecting the DCAF1 binder and the BTK ligand plays a critical role in the efficacy of the PROTAC, influencing everything from ternary complex formation to the subsequent ubiquitination step. biorxiv.orgelifesciences.org The investigation began with a series of PROTACs (DBt-3 , DBt-4 , and DBt-5 ) featuring linear PEG-based linkers of increasing length. researchgate.netbiorxiv.org

Using Surface Plasmon Resonance (SPR), researchers confirmed that all three of these initial PROTACs could successfully form a ternary complex with DCAF1 and BTK. researchgate.netresearchgate.net The resulting data showed a characteristic bell-shaped curve, which is expected for bidentate molecules due to the "hook effect" at higher concentrations. researchgate.net While all the PROTACs showed similar maximal signals, the shorter PEG linkers of DBt-3 and DBt-4 reached their maximal binding at lower concentrations than the longer-linker DBt-5. researchgate.net

Despite these differences in ternary complex formation dynamics, the rate of in vitro ubiquitination was similar for all three compounds. researchgate.net A key finding was that shorter linkers did not translate into potent ubiquitination activities. biorxiv.org Only the very long PEG-12 linker of DBt-5 enabled ubiquitination at significantly lower concentrations in vitro. biorxiv.org This was likely due to the enhanced flexibility of the long linker, which could more optimally position the target's surface-exposed lysine (B10760008) residues for ubiquitination by the E2 enzyme. biorxiv.org This observation highlights that while stable ternary complex formation is necessary, it is not sufficient for effective degradation; the linker must also provide the correct geometry and flexibility for the enzymatic transfer of ubiquitin. biorxiv.orgelifesciences.org

Systematic Optimization Leading to DCAF1-BTK PROTAC DBt-10

The creation of DBt-10 was the culmination of extensive optimization and characterization efforts aimed at developing a potent and selective DCAF1-directed BTK PROTAC. biorxiv.orgnih.govresearchgate.net The systematic discovery process revealed several key observations that guided the design from early, less potent analogs to the final optimized compound. biorxiv.org

The initial phase involved synthesizing PROTACs with simple, linear PEG linkers (DBt-3, DBt-4, DBt-5) to establish a baseline for activity. researchgate.netbiorxiv.org This work demonstrated that individual binding potencies to DCAF1 and BTK did translate into the formation of a ternary complex. biorxiv.org However, it also revealed that linker length was a critical determinant for ubiquitination and cellular degradation, with the longer, more flexible PEG-12 linker of DBt-5 proving most effective in the initial series. biorxiv.org

Subsequent optimization steps involved synthesizing a new series of degraders with more complex and rigid linkers (e.g., DBt-6, DBt-8) to improve upon the initial designs. biorxiv.org This phase highlighted the multifactorial nature of PROTAC optimization. biorxiv.org Researchers had to balance binary affinity, ternary complex stability, the accessibility of lysine residues for ubiquitination, and the cell permeability of the molecules. biorxiv.org For example, while some rigid linkers improved ternary complex stability, they negatively impacted cellular target engagement. biorxiv.orgresearchgate.net This systematic approach, which involved iterative design and comprehensive testing, ultimately led to the identification of DBt-10, a compound that showed superior degradation and possessed an optimized balance of these critical properties. biorxiv.orgresearchgate.net

Comparative Analysis of DBt-10 with Related PROTAC Analogs (e.g., DBt-3, DBt-4, DBt-5, DBt-6, DBt-8)

The optimization of the DCAF1-BTK PROTAC series involved comparing several analogs with distinct linker characteristics. The initial set, DBt-3, DBt-4, and DBt-5, utilized linear PEG linkers of increasing length. researchgate.net While all three formed ternary complexes, DBt-5, with the longest (PEG-12) and most flexible linker, demonstrated the best degradation profile of this group, despite showing no cooperativity in ternary complex formation. researchgate.netbiorxiv.org

The next iteration of analogs, including DBt-6 and DBt-8, incorporated more complex or rigid linkers. DBt-6 showed a DCAF1 affinity comparable to the first series. biorxiv.org In contrast, the rigid linker of DBt-8 reduced its affinity for DCAF1 alone, but this was compensated by strong positive cooperativity upon the addition of BTK. biorxiv.org

Table 1: Comparative Data of DCAF1-BTK PROTAC Analogs

| Compound | Linker Type | Ternary Complex Stability (t½) | DCAF1 Affinity (IC50) | Key Findings |

|---|---|---|---|---|

| DBt-3 | Short linear PEG | Confirmed formation | ~1.3-10 fold reduced vs. binder alone | Showed cooperativity (α>1); poor ubiquitination. researchgate.netbiorxiv.org |

| DBt-4 | Medium linear PEG | Confirmed formation | ~1.3-10 fold reduced vs. binder alone | Showed cooperativity (α>1); poor ubiquitination. researchgate.netbiorxiv.org |

| DBt-5 | Long linear PEG-12 | >6x shorter than DBt-10 | Unimpaired vs. binder alone | No cooperativity (α<1); best degrader of initial series due to linker flexibility. researchgate.netbiorxiv.org |

| DBt-6 | Complex | Stable | Comparable to DBt-5 | Tolerated BTK addition without significant change in DCAF1 affinity. biorxiv.org |

| DBt-8 | Rigid | Stable, high RU value | >4-fold reduced vs. binder alone | High cooperativity (α>20); improved ternary complex stability but reduced cellular engagement. biorxiv.orgresearchgate.net |

Molecular and Cellular Mechanisms of Dcaf1 Btk Protac Dbt 10 Action

Ternary Complex Formation Dynamics

The stability of the DCAF1-DBt-10-BTK ternary complex has been quantitatively evaluated, revealing it to be a relatively stable structure. biorxiv.org Surface Plasmon Resonance (SPR) assays confirmed the formation of stable DCAF1-PROTAC-BTK complexes. biorxiv.orgresearchgate.net A key metric for this stability is the dissociation half-life (t½), which for the DBt-10-mediated ternary complex was measured to be 671 seconds. biorxiv.org This indicates a persistent complex that allows sufficient time for the subsequent enzymatic processes to occur.

| Parameter | Value | Method |

| Ternary Complex Dissociation Half-life (t½) | 671 seconds | Surface Plasmon Resonance (SPR) |

| Data derived from studies on DCAF1-based BTK degraders. biorxiv.org |

Cooperativity (alpha, α) in PROTACs refers to the influence that the binding of one protein (e.g., BTK) has on the PROTAC's affinity for the second protein (e.g., DCAF1). Studies on DBt-10 revealed only modest positive cooperativity in the assembly of the ternary complex. biorxiv.org The cooperativity value for DBt-10 was calculated to be 1.6. biorxiv.org This was further corroborated by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which demonstrated that the presence of BTK did not cause a significant change in the binding affinity of DBt-10 for DCAF1. researchgate.net

| Parameter | Value | Significance |

| Cooperativity (α) | 1.6 | Modest Positive Cooperativity |

| Cooperativity is calculated as α = IC50DCAF1 / IC50DCAF1/BTK. biorxiv.org |

Kinetic studies, primarily conducted using Surface Plasmon Resonance (SPR), have been employed to understand the rates of formation and dissociation of the DCAF1-DBt-10-BTK complex. researchgate.netresearchgate.net These investigations have highlighted the importance of the ternary complex's dissociative half-life in influencing the rate of target degradation. biorxiv.org For DBt-10, the dissociation half-life was determined to be 671 seconds, indicating a comparatively long-lived complex compared to some other DCAF1-BTK PROTACs with different linker structures. biorxiv.org This kinetic stability is considered a favorable characteristic for promoting efficient ubiquitination. biorxiv.orgresearchgate.net

Ubiquitination of BTK via CRL4^DCAF1 E3 Ligase Complex

Following the formation of the ternary complex, the CRL4^DCAF1 E3 ligase is brought into close proximity with BTK, facilitating the transfer of ubiquitin molecules to the target protein. nih.govbiorxiv.orgnih.gov This ubiquitination marks BTK for recognition and degradation by the proteasome. nih.gov Chemical and genetic experiments have validated that the degradation induced by DBt-10 is specifically mediated by the CRL4^DCAF1 E3 ligase and the proteasome. nih.govbiorxiv.orgresearchgate.net

The enzymatic efficiency of the ubiquitination process has been characterized using reconstituted in vitro systems. nih.gov Specifically, a ubiquitin-transfer-based TR-FRET assay was utilized to measure the biochemical ubiquitination rates of BTK when engaged by the DCAF1 complex via DBt-10. researchgate.net Research has shown that linker composition and length can significantly impact ubiquitination activity, likely by affecting the flexibility needed to optimally position surface-exposed lysine (B10760008) residues on the target protein. biorxiv.org While some PROTACs with longer, more flexible linkers showed potent ubiquitination, DBt-10, which possesses a more rigid scaffold, was also found to be a potent and effective degrader. researchgate.netnih.gov

| Assay Type | Purpose |

| Ubiquitin-Transfer Based TR-FRET | To measure the biochemical rate of DCAF1-mediated ubiquitination of BTK. researchgate.net |

| This assay is part of the in vitro characterization of PROTAC enzymatic activity. |

The transfer of ubiquitin by the E3 ligase occurs on specific lysine (K) residues on the substrate protein's surface. elifesciences.org The accessibility of these lysine residues on BTK within the context of the ternary complex is crucial for degradation to occur. biorxiv.org While studies confirm that DBt-10 induces ubiquitination, the specific lysine residues on BTK that are targeted as a consequence of the DCAF1-DBt-10-BTK complex formation have not been explicitly detailed in the reviewed literature. However, previous proteomic studies have identified general ubiquitination sites on the BTK protein. genecards.org These known sites include Lys322 and Lys406. genecards.org The identification of specific ubiquitination sites for a given PROTAC typically involves unbiased mass spectrometry experiments. biorxiv.orgresearchgate.net

Proteasome-Dependent Degradation Pathway

The fundamental mechanism of action for Proteolysis Targeting Chimeras (PROTACs) like DBt-10 involves the hijacking of the cell's natural protein disposal machinery, the ubiquitin-proteasome system. researchgate.netbiorxiv.org This system is responsible for the regulated degradation of intracellular proteins, maintaining cellular health and homeostasis. DBt-10 facilitates the marking of Bruton's tyrosine kinase (BTK) for destruction by this pathway. The process begins with the PROTAC molecule simultaneously binding to both BTK and the DCAF1 E3 ubiquitin ligase. nih.govnih.gov This induced proximity allows the E3 ligase to tag BTK with ubiquitin molecules, a process known as ubiquitination. This polyubiquitin (B1169507) chain acts as a signal, directing the tagged BTK protein to the proteasome for degradation into smaller peptides. researchgate.netbiorxiv.org

To scientifically validate that the degradation of BTK facilitated by DBt-10 is indeed reliant on the proteasome, chemical rescue experiments have been conducted. researchgate.netnih.gov These experiments involve the pre-treatment of cells with a proteasome inhibitor prior to the introduction of the PROTAC. If the PROTAC's degradative action is blocked or "rescued" by inhibiting the proteasome, it confirms the dependency of the degradation process on this pathway.

In a key study, TMD8 lymphoma cells were treated with the proteasome inhibitor bortezomib (B1684674) (also referred to as 26Si) before being exposed to DBt-10. researchgate.netnih.gov The results of this experiment were analyzed using immunoblotting, a technique that allows for the visualization of specific protein levels. The analysis showed that in cells treated with DBt-10 alone, the levels of BTK were significantly reduced. However, in the cells that were pre-treated with bortezomib, the degradation of BTK by DBt-10 was prevented. researchgate.netnih.gov This rescue of BTK from degradation, in the presence of a proteasome inhibitor, serves as direct confirmation that DBt-10 mediates its therapeutic effect through the proteasome-dependent degradation pathway. researchgate.netnih.gov

Table 1: Experimental Confirmation of Proteasome-Dependent BTK Degradation by DBt-10

| Experimental Condition | Cell Line | Key Reagents | Observation | Conclusion | Reference |

|---|---|---|---|---|---|

| Control | TMD8 | DBt-10 (2500 nM) | Significant reduction in BTK protein levels. | DBt-10 effectively induces BTK degradation. | researchgate.netnih.gov |

| Proteasome Inhibition | TMD8 | Bortezomib (1000 nM) + DBt-10 (2500 nM) | BTK protein levels are rescued (degradation is blocked). | BTK degradation by DBt-10 is dependent on proteasome activity. | researchgate.netnih.gov |

| Cullin-RING Ligase Inhibition | TMD8 | NAE1i (1000 nM) + DBt-10 (2500 nM) | BTK degradation is prevented. | The CRL4-DCAF1 E3 ligase complex is essential for DBt-10's function. | researchgate.netnih.gov |

| Ubiquitination Inhibition | TMD8 | UAE1i (1000 nM) + DBt-10 (2500 nM) | BTK degradation is blocked. | The ubiquitination of BTK is a required step for its degradation by DBt-10. | researchgate.netnih.gov |

Preclinical Efficacy and Specificity Studies of Dcaf1 Btk Protac Dbt 10

In Vitro Degradation Profile in Cellular Models

The efficacy of DBt-10 in degrading BTK has been rigorously evaluated in various cellular models, demonstrating its potential as a targeted protein degrader. nih.govresearchgate.netbiorxiv.org

DBt-10 has shown potent, concentration-dependent degradation of BTK in cellular assays. biorxiv.orgmedchemexpress.com In TMD8 BTK-GFP/mCherry cells, a cell line derived from diffuse large B-cell lymphoma, DBt-10 treatment resulted in significant degradation of the BTK-GFP fusion protein. biorxiv.org The efficiency of a PROTAC is often measured by its DC50 value, which represents the concentration required to degrade 50% of the target protein. For DBt-10, the reported DC50 value for BTK degradation is 137 nM. medchemexpress.com In a comparative study, DBt-10 showed degradation efficacy comparable to another DCAF1-BTK degrader, DBt-5 (DC50 of 0.149 µM for DBt-10 vs. 0.050 µM for DBt-5), but with an improved viability window. biorxiv.org

| Compound | Cell Line | Target | DC50 Value | Source |

|---|---|---|---|---|

| DBt-10 | TMD8 BTK-GFP/mCherry | BTK | 137 nM (0.137 µM) | medchemexpress.com |

| DBt-10 | TMD8 BTK-GFP/mCherry | BTK | 0.149 µM | biorxiv.org |

| DBt-5 | TMD8 BTK-GFP/mCherry | BTK | 0.050 µM | biorxiv.org |

The reduction of endogenous BTK protein levels upon treatment with DBt-10 has been confirmed through immunoblot analysis. nih.govresearchgate.net In TMD8 cells, treatment with DBt-10 led to a time-dependent decrease in BTK protein levels, with significant degradation observed at around 6 hours. nih.govresearchgate.net A dose-response experiment at the 6-hour time point demonstrated a substantial reduction of BTK at a concentration of 2.5 µM. researchgate.net The degradation process was confirmed to be dependent on the ubiquitin-proteasome system. Pre-treatment of cells with a proteasome inhibitor (Bortezomib), a ubiquitin E1 inhibitor (UAE1i), or a NEDD8 E1 inhibitor (NAE1i) successfully rescued the DBt-10-mediated degradation of BTK. nih.gov

Cellular target engagement assays are crucial to confirm that a compound interacts with its intended target within the complex environment of a living cell. univr.itdiscoverx.com For DBt-10, studies have been performed to assess its ability to bind BTK in cells. researchgate.net While specific quantitative data on the cellular target engagement of DBt-10 is detailed in supplementary materials of primary studies, related compounds have been characterized. For instance, the DCAF1-BTK degrader DBt-5 was shown to potently bind to BTK in cells with an IC50 value of 0.39 µM, which improved to 0.22 µM in digitonin-permeabilized cells, suggesting that cellular permeability can be a factor in target engagement. researchgate.net Although DBt-10 was noted to have potentially impaired cellular permeability, it still demonstrated potent degradation, outperforming other analogues in the series. biorxiv.orgresearchgate.net

Specificity and Selectivity Assessment

A critical aspect of PROTAC development is ensuring the selective degradation of the target protein to minimize off-target effects. researchgate.netbiorxiv.org

To assess the specificity of DBt-10, global proteomics analyses have been conducted. nih.gov This technique allows for the quantitative profiling of thousands of proteins in a cell simultaneously, providing a comprehensive view of a compound's effect on the proteome. nih.govelifesciences.org In proteomic analysis of TMD8 cells treated with a DCAF1-dasatinib PROTAC, which served as a prototype, only a few non-receptor tyrosine kinases showed significant protein level reduction, including TEC and TNK2, which are known to be targeted by the dasatinib (B193332) warhead. nih.gov The development of the more specific DBt-10 aimed to minimize such off-target degradation, leading to a potent and selective DCAF1-BTK PROTAC with minimal off-target toxicities. researchgate.netbiorxiv.org

DBt-10 was developed from a library of PROTACs synthesized with a specific BTK binder to ensure high selectivity. nih.gov Its design, incorporating a rigid scaffold to connect the DCAF1 and BTK binding moieties, contributed to its potent and selective profile. nih.govbiorxiv.org BTK belongs to the TEC family of kinases, which includes other members like ITK, TEC, BMX, and TXK. biorxiv.orgnih.gov Off-target inhibition or degradation of these related kinases can lead to unwanted effects. biorxiv.org The development process for DBt-10 involved extensive optimization to create a highly selective degrader. researchgate.netbiorxiv.org This systematic approach ensured that the final compound, DBt-10, specifically targets BTK for degradation, a crucial feature for its potential therapeutic application, especially in overcoming resistance mediated by other ligases. nih.govnih.gov

Dcaf1 Btk Protac Dbt 10 in Overcoming Acquired Resistance Mechanisms

Addressing CRBN-Mediated PROTAC Resistance

Acquired resistance to CRBN-recruiting PROTACs often involves the downregulation or mutation of CRBN, rendering the degraders ineffective. mdpi.combiorxiv.orgaacrjournals.org This has spurred the exploration of alternative E3 ligases to maintain therapeutic efficacy.

Efficacy of DBt-10 in CRBN-Degrader Resistant Cellular Settings

DBt-10, a potent and selective DCAF1-BTK PROTAC, has demonstrated the ability to degrade Bruton's tyrosine kinase (BTK) in cellular environments where resistance to CRBN-based BTK PROTACs has been acquired. nih.govresearchgate.netnih.gov In a CRBN-degradation-resistant cell line, DBt-10 successfully rescued BTK degradation. researchgate.netbiorxiv.org Specifically, in TMD8 cells that had developed resistance to a CRBN-recruiting BTK PROTAC (CBt) due to loss of CRBN expression, DBt-10 induced equipotent degradation of BTK, consistent with the retained expression of DCAF1. biorxiv.org This highlights the potential of DBt-10 to effectively target BTK even when the CRBN-mediated degradation pathway is compromised. drughunter.com

| Cell Line | PROTAC | Effect on BTK | Reference |

| TMD8 CBt Resistant | DBt-10 | Equipotent degradation | biorxiv.org |

| TMD8 WT | CBt | Degradation | biorxiv.org |

| TMD8 CBt Resistant | CBt | No degradation | biorxiv.org |

Mechanistic Insights into Ligase Swap Strategy to Circumvent Resistance

The "ligase swap" strategy is a key approach to overcoming resistance to PROTACs that rely on a specific E3 ligase. nih.gov When a cancer cell develops resistance by altering the primary E3 ligase, such as CRBN, switching to a PROTAC that engages a different E3 ligase, like DCAF1, can restore the degradation of the target protein. researchgate.netbiorxiv.org The effectiveness of this strategy hinges on the fact that the resistance mechanism is specific to the initial E3 ligase and does not affect the components of the alternative ligase's pathway. aacrjournals.org The development of DBt-10 provides a practical and effective example of this strategy, offering a rationale for using an E3 ligase swap to overcome CRBN-mediated resistance. biorxiv.orgresearchgate.netbiorxiv.org

Potential for DCAF1 PROTACs to Address Resistance to Other E3 Ligase-Based Degraders (e.g., VHL)

The utility of DCAF1-based PROTACs extends beyond overcoming CRBN-mediated resistance. Research has shown that a DCAF1-BRD9 PROTAC, DBr-1, presents an alternative strategy for tackling intrinsic resistance to degraders that utilize the von Hippel-Lindau (VHL) E3 ligase. nih.govresearchgate.netnih.gov This suggests that harnessing DCAF1 can be a broad strategy to overcome resistance mediated by different E3 ligases, making it a versatile tool in the TPD arsenal. nih.govnih.gov

Future Research Directions and Therapeutic Implications of Dcaf1 Btk Protac Dbt 10

Exploration of DCAF1-BTK PROTAC DBt-10 as a Chemical Proberesearchgate.net

A chemical probe is a small molecule used to study and manipulate a biological system, and DBt-10 is well-suited for this role. Its specificity for BTK and its mechanism of inducing degradation rather than just inhibition allow for precise investigations into the function of its target protein.

Utility in Elucidating BTK Biology

DBt-10 provides researchers with a powerful tool to dissect the complex roles of BTK. BTK is a key kinase involved in B-cell signaling pathways. sinobiological.com By inducing the rapid and specific degradation of the BTK protein, DBt-10 allows for the study of the direct consequences of its removal from cellular systems. This approach can help to uncover novel functions of BTK beyond its kinase activity and provide a clearer understanding of its role in both healthy and malignant B-cells. biorxiv.org Furthermore, because DBt-10 is effective in cell lines that have developed resistance to degraders recruiting the more commonly used E3 ligase, Cereblon (CRBN), it enables the study of BTK biology in a context of therapeutic resistance, offering insights into compensatory mechanisms and persistent signaling pathways. researchgate.netnih.gov

Application in Target Validation Studies

Potential for DCAF1-Mediated Degradation of Other Tyrosine Kinasesdrughunter.comresearchgate.netepfl.chnih.govbiorxiv.orgbiorxiv.orgsapient.bioannualreviews.org

The successful development of DBt-10 was built upon initial research that demonstrated the broader utility of DCAF1 for degrading tyrosine kinases. biorxiv.org Researchers first created a prototype DCAF1-based PROTAC by linking the DCAF1 binder to dasatinib (B193332), a multi-kinase inhibitor. epfl.chnih.govbiorxiv.org This DCAF1-dasatinib PROTAC (DDa-1) was shown to successfully degrade multiple cytosolic and membrane-bound tyrosine kinases. researchgate.netbiorxiv.org

This initial success highlighted the versatility of the DCAF1 E3 ligase in targeting this important class of enzymes. researchgate.net The findings provided a strong proof-of-concept that the DCAF1 platform could be adapted to create highly selective degraders, like DBt-10, by simply exchanging the kinase-binding component. researchgate.netbiorxiv.org This modularity suggests a significant potential for developing a wide array of PROTACs targeting other specific tyrosine kinases implicated in various diseases by pairing the DCAF1 binder with other selective kinase inhibitors.

| Kinase Target | Binding Ligand | E3 Ligase Recruited | Observed Outcome | Reference |

|---|---|---|---|---|

| TNK2 | Dasatinib | DCAF1 | Significant protein level reduction | researchgate.net |

| TEC | Dasatinib | DCAF1 | Significant protein level reduction | researchgate.net |

Advancing DCAF1 as a Generalizable E3 Ligase for TPDdrughunter.comresearchgate.netepfl.chnih.govbiorxiv.orgnih.govacs.orgchemscene.com

The field of TPD has historically relied on a small number of E3 ligases, most notably VHL and CRBN. researchgate.netresearchgate.net The development of DCAF1-recruiting PROTACs like DBt-10 is helping to change this paradigm. drughunter.comresearchgate.net A critical motivation for expanding the repertoire of usable E3 ligases is the emergence of resistance to CRBN-based therapies, which can occur through the downregulation of the CRBN protein. epfl.chnih.govbiorxiv.org As DCAF1 is an essential gene for cell viability, there may be less potential for cancer cells to develop resistance by simply losing the DCAF1 protein, making it a highly attractive alternative for TPD. researchgate.netbiorxiv.org

Strategies for Expanding the DCAF1 PROTAC Platform

The expansion of the DCAF1 PROTAC platform hinges on the modular nature of PROTAC design. The primary strategy involves the synthesis of new bifunctional molecules that couple the established DCAF1 binder with distinct ligands for new proteins of interest (POIs). biorxiv.orgwisc.edu This "plug-and-play" approach has already been validated by the creation of successful DCAF1-based degraders for both the nuclear protein BRD9 and the kinase BTK. epfl.chbiorxiv.org Future strategies include:

Diversifying Target Ligands: Identifying and incorporating a wider range of high-affinity ligands for various disease-relevant targets.

Linker Optimization: Systematically modifying the chemical linker that connects the DCAF1 binder and the target ligand to achieve optimal ternary complex formation and degradation efficiency. biorxiv.org

Exploring New DCAF1 Binders: Discovering novel DCAF1-recruiting molecules, including those with different binding mechanisms such as covalent binders that react with specific cysteine residues on DCAF1, to broaden the chemical toolbox. nih.govacs.org

Platform Technologies: Implementing rapid synthesis and screening platforms to accelerate the discovery and optimization of DCAF1-based PROTACs for a multitude of new targets. wisc.edu

Investigation into Substrate Preferences of DCAF1biorxiv.org

A key area of ongoing research is to understand which proteins can be effectively targeted for degradation by recruiting DCAF1. DCAF1 is known to be co-opted by viral proteins to induce the degradation of host defense proteins, which establishes a natural precedent for its ability to act on novel substrates. epfl.chbiorxiv.org Early studies have shown that DCAF1 can mediate the degradation of both nuclear (e.g., BRD9) and cytoplasmic/membrane-associated (e.g., BTK) proteins. researchgate.netbiorxiv.org

However, the DCAF1-dasatinib PROTAC showed differential efficacy against its various kinase targets, indicating that not all targets are degraded with equal efficiency. biorxiv.org This suggests that substrate preference is determined by a combination of factors, including the ability to form a stable and geometrically favorable ternary complex (DCAF1-PROTAC-substrate) that presents accessible lysine (B10760008) residues on the substrate for ubiquitination. biorxiv.orgresearchgate.net The structural plasticity of DCAF1 is thought to be important for accommodating diverse substrates. researchgate.net Future research, combining proteomics with structural biology, will be essential to delineate the rules governing DCAF1 substrate scope, which will guide the rational design of future DCAF1-based degraders.

Considerations for Future Preclinical Development and Therapeutic Potential

The development of the this compound represents a significant advancement in the field of targeted protein degradation (TPD). drughunter.com As a potent and selective degrader of Bruton's tyrosine kinase (BTK), DBt-10 utilizes the E3 ligase receptor DCAF1, offering a novel therapeutic strategy. nih.govdntb.gov.ua A key feature of DBt-10 is its demonstrated ability to degrade BTK in cellular environments that have developed resistance to degraders based on the more commonly used Cereblon (CRBN) ligase. researchgate.netbiorxiv.org This capability to overcome ligase-mediated resistance highlights the potential of DCAF1-based PROTACs in clinical settings where resistance to existing therapies is a major challenge. nih.govresearchgate.net The initial success of DBt-10 in preclinical models provides a strong rationale for its continued development. biorxiv.orgresearchgate.net However, to fully realize its therapeutic potential, further comprehensive preclinical evaluation is necessary. This involves assessing its effectiveness across a broader range of disease models and conducting a more detailed characterization of its pharmacodynamic profile to inform future clinical translation.

The initial efficacy of DBt-10 has been established in specific in vitro settings. Research has successfully demonstrated that DBt-10 can induce the degradation of BTK in a BTK-dependent, CRBN-degradation-resistant cell line. biorxiv.orgbiorxiv.org This rescue of BTK degradation validates the "E3 ligase swap" strategy as a viable approach to overcome acquired resistance to CRBN-based PROTACs. dntb.gov.uaresearchgate.net

The primary cell models used in these foundational studies are summarized below:

| Cell Model | Purpose | Key Finding | Reference |

| TMD8 BTK-GFP/mCherry | To measure BTK degradation | DBt-10 showed comparable degradation efficacy to other potent degraders with an improved viability window. | researchgate.net |

| TMD8 CRBN resistant cells | To test efficacy in a resistance setting | DBt-10 successfully degraded BTK where CRBN-BTK PROTACs failed. | researchgate.netbiorxiv.org |

While these results are promising, future preclinical development necessitates the assessment of DBt-10's efficacy in a more diverse array of disease models. nih.gov Evaluating the compound in a variety of preclinical cancer models is crucial to better mimic the genetic and epigenetic heterogeneity of human cancers. nih.gov

Future research should focus on:

Expanded Cell Line Studies: Testing DBt-10 across a wider panel of hematological cancer cell lines with varying genetic backgrounds and expression levels of DCAF1 and BTK.

Primary Patient-Derived Models: Assessing efficacy in ex vivo cultures of primary tumor cells from patients, which can offer more clinically relevant insights.

In Vivo Models: Moving from cell-based assays to in vivo animal models is a critical next step. This includes traditional ectopic xenografts, orthotopic xenografts, and potentially genetically engineered mouse models that more accurately reflect human disease progression. nih.gov These studies would be essential to confirm anti-tumor activity in a complex biological system.

Expanding the scope of efficacy testing will provide a more robust understanding of the potential patient populations that could benefit from DBt-10 and help predict its clinical response. nih.gov

Pharmacodynamics (PD) describes the biochemical and physiological effects of a drug on the body, which for a PROTAC like DBt-10, primarily involves the degradation of its target protein, BTK. als.net The discovery of DBt-10 was the result of a systematic, multi-parametric optimization process that went beyond simple binding affinities. researchgate.net This process led to a degrader with a superior degradation-viability score. researchgate.net

Key optimized characteristics of DCAF1-BTK PROTACs leading to DBt-10 are detailed in the following table:

| Parameter | Observation from Optimization | Importance for PROTAC Efficacy | Reference |

| Linker Composition | A very long PEG-12 linker allowed for ubiquitination at lower concentrations in vitro. | Enhances flexibility to optimally position lysine residues for ubiquitination, boosting degradation potency. | biorxiv.org |

| Ternary Complex Stability | DBt-10 induced a relatively stable DCAF1-BTK ternary complex (t1/2 = 671s). | A stable ternary complex is often, but not always, correlated with efficient degradation. | researchgate.net |

| Cellular Degradation Potency (DC50) | DBt-10 demonstrated a potent DC50 of 0.149 µM in TMD8 BTK-GFP/mCherry cells. | Indicates the concentration required to achieve 50% degradation of the target protein in cells. | researchgate.net |

| Cooperativity | DBt-10 showed only modest cooperativity (α = 1.6) in forming the ternary complex. | Highlights that successful degradation is a multifactorial process not solely predicted by high cooperativity. | researchgate.netresearchgate.net |

Future preclinical studies must further characterize the pharmacodynamic profile of DBt-10 to establish a clear link between drug exposure, target degradation, and therapeutic effect. catapult.org.uk This involves:

In Vivo PD Studies: Conducting studies in animal models to measure the extent and duration of BTK degradation in tumor tissues and peripheral blood mononuclear cells following administration of DBt-10.

Dose-Response Relationship: Establishing the relationship between the administered dose, the concentration of DBt-10 in the plasma and tumor, and the level of BTK degradation. catapult.org.uk

Time-Course Analysis: Determining the onset and duration of BTK degradation after single and multiple doses to inform optimal dosing schedules for sustained efficacy. catapult.org.uk

Biomarker Analysis: Investigating downstream signaling pathways affected by BTK degradation to confirm the mechanism of action and identify potential biomarkers of response.

A thorough characterization of the preclinical pharmacodynamic profile is essential for predicting the required therapeutic exposure and for designing informative early-phase clinical trials. nih.gov

Q & A

Q. What is the molecular mechanism of DCAF1-BTK PROTAC DBt-10 in degrading BTK?

DBt-10 functions as a heterobifunctional molecule, recruiting the CRL4-DCAF1 E3 ligase complex to ubiquitinate BTK, leading to proteasomal degradation. This mechanism bypasses CRBN-dependent pathways, making it effective in CRBN-deficient or resistant cells. Key steps include ternary complex formation (DCAF1-DBt-10-BTK), ubiquitination via the CRL4 complex, and proteasomal degradation validated through SPR, TR-FRET, and immunoblotting .

Q. What experimental methodologies are essential for validating BTK degradation by DBt-10?

- Immunoblotting : Quantifies BTK protein levels post-treatment (e.g., 6-hour exposure at 2.5 µM) .

- Surface Plasmon Resonance (SPR) : Measures binary (DCAF1-DBt-10) and ternary (DCAF1-DBt-10-BTK) complex stability .

- TR-FRET assays : Validates ternary complex formation kinetics .

- Pharmacological inhibition : Use of proteasome (bortezomib), CRL (NAE1i), and ubiquitin-E1 (UAE1i) inhibitors confirms mechanistic dependencies .

Q. How does DBt-10 achieve selectivity for BTK over other kinases?

DBt-10 employs a BTK-specific ligand (e.g., dasatinib derivative) paired with a non-covalent DCAF1 binder. Its selectivity is demonstrated in proteomic studies showing minimal off-target degradation, attributed to optimized linker chemistry and cooperative ternary complex formation .

Advanced Research Questions

Q. How does DBt-10 overcome CRBN-mediated PROTAC resistance in BTK-dependent lymphoma models?

In CRBN-deficient TMD8 cells, DBt-10 degrades BTK with comparable efficiency to CRBN-expressing cells, rescuing proliferation inhibition (CellTiter-Glo assays). This contrasts with CRBN-BTK PROTACs (e.g., CBt), which lose efficacy in CRBN-null settings. The strategy leverages DCAF1’s essentiality and distinct subcellular localization .

Q. What structural features of DBt-10 enhance ternary complex stability and degradation efficiency?

Q. How do degradation kinetics of DBt-10 differ between wild-type and CRBN-resistant cells?

Immunoblot time-course data (1–24 hours) show BTK degradation peaks at 6 hours in both WT and CRBN-resistant TMD8 cells. Dose-response curves (0.1–2.5 µM) confirm no significant difference in DC50 values, highlighting DCAF1’s robustness .

Q. What challenges arise in optimizing PROTACs like DBt-10 for clinical translation?

Q. How does DBt-10’s degradation efficiency correlate with cell permeability and linker design?

DBt-10’s rigid linker reduces cell permeability compared to DBt-5 but compensates via enhanced ternary complex stability. This trade-off is critical for in vivo efficacy, as flexible linkers (e.g., PEG-based) may improve tissue penetration but reduce target engagement .

Methodological Recommendations

- Resistance modeling : Use isogenic CRBN-knockout TMD8 cells to validate DCAF1 dependency .

- Kinetic profiling : Combine SPR and live-cell imaging to dissociate ternary complex stability from degradation efficiency .

- Proteomic screens : Identify off-targets using mass spectrometry in diverse cell lines (e.g., 768-O VHL-null) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.